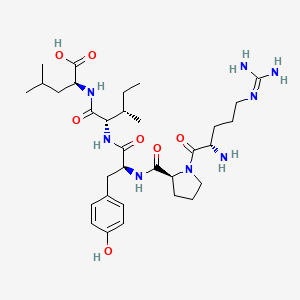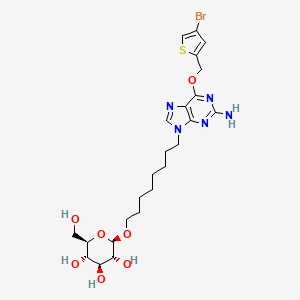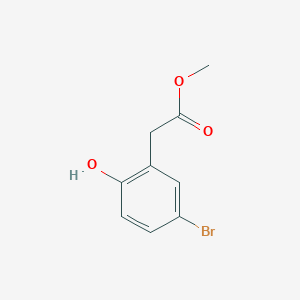
2-Fluoro-5-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a nitro group, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-5-nitrobenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and dyes.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-fluoro-5-nitrobenzoate are currently unknown. This compound is often used as a pharmaceutical intermediate , suggesting that it may be converted into other compounds that interact with specific biological targets
Mode of Action
As a nitrobenzoate, it may undergo reactions at the benzylic position . The nitro group could potentially be reduced, and the fluoro group may participate in nucleophilic substitution reactions . .
Biochemical Pathways
Given its potential for nucleophilic substitution reactions , it may be involved in various biochemical transformations.
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility in water and other solvents
Result of Action
As a pharmaceutical intermediate , its effects may be largely dependent on the compounds it is converted into during metabolic processes
Action Environment
The action, efficacy, and stability of Methyl 2-fluoro-5-nitrobenzoate can be influenced by various environmental factors. For instance, its solubility can affect its distribution and availability in the body . Additionally, factors such as pH and temperature could potentially impact its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-fluoro-5-nitrobenzoate follows a similar route but on a larger scale. The process involves the continuous addition of methanol and 2-fluoro-5-nitrobenzoic acid into a reactor containing the acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-5-nitrobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products such as 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrothiophenol.
Reduction: 2-fluoro-5-aminobenzoate.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid.
Comparación Con Compuestos Similares
- Methyl 2-chloro-5-nitrobenzoate
- Methyl 2-fluoro-4-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Comparison: Methyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the fluorine atom at the ortho position relative to the ester group enhances the compound’s susceptibility to nucleophilic substitution compared to its para-substituted analogs .
Propiedades
IUPAC Name |
methyl 2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLONOOYIXEAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459055 | |
| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-22-2 | |
| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Fluoro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)



![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)








